molecular formula C6H7N3O4S B3047780 2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid CAS No. 1443279-60-4

2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid

Cat. No.: B3047780
CAS No.: 1443279-60-4
M. Wt: 217.21
InChI Key: KKOGVWJVSNEINW-UHFFFAOYSA-N
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Description

2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1, a nitro group at position 4, and a thioacetic acid moiety at position 2. The nitro group enhances electrophilicity, while the thioether linkage contributes to metabolic stability and intermolecular interactions. Current applications of such compounds include protease inhibition, antimicrobial activity, and plant growth regulation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methyl-4-nitropyrazol-3-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4S/c1-8-2-4(9(12)13)6(7-8)14-3-5(10)11/h2H,3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOGVWJVSNEINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)SCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200726
Record name Acetic acid, 2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443279-60-4
Record name Acetic acid, 2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443279-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes for 2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic Acid

Nucleophilic Substitution of 1-Methyl-4-nitro-1H-pyrazole-3-thiol

The most direct route involves reacting 1-methyl-4-nitro-1H-pyrazole-3-thiol with bromoacetic acid under basic conditions.

Procedure:
  • Synthesis of 1-methyl-4-nitro-1H-pyrazole-3-thiol :

    • 1-Methyl-1H-pyrazole is nitrated at the 4-position using a mixture of nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C.
    • Thiolation is achieved via reaction with phosphorus pentasulfide ($$ \text{P}2\text{S}5 $$) in anhydrous toluene under reflux.
  • Thioether Formation :

    • The thiol intermediate (1.0 equiv) is reacted with bromoacetic acid (1.2 equiv) in the presence of potassium carbonate ($$ \text{K}2\text{CO}3 $$) in $$ \text{N,N} $$-dimethylformamide (DMF) at 60°C for 12 hours.
    • The product is isolated by acidification to pH 2–3 with hydrochloric acid ($$ \text{HCl} $$) and purified via recrystallization from ethanol/water.

Key Data :

Parameter Value
Yield 68–72% (over two steps)
Purity (HPLC) ≥97%
Melting Point 158–160°C (decomposes)

This method is favored for its simplicity but requires careful handling of the nitro group due to explosive risks.

Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyl Compounds

An alternative approach constructs the pyrazole ring de novo while introducing the thioacetic acid side chain.

Procedure:
  • Preparation of α,β-Unsaturated Carbonyl Precursor :

    • Ethyl acrylate is reacted with thiourea in methanol to form 3-mercaptoacrylic acid.
  • Cyclocondensation :

    • The unsaturated carbonyl compound is treated with methylhydrazine in acetic acid at 80°C, forming the pyrazole ring.
    • Nitration is performed using fuming nitric acid ($$ \text{HNO}3 $$) at 0°C, followed by methylation with iodomethane ($$ \text{CH}3\text{I} $$) in the presence of sodium hydride ($$ \text{NaH} $$).

Key Data :

Parameter Value
Overall Yield 55–60% (four steps)
Regioselectivity >90% for 4-nitro isomer

This route offers regiochemical control but involves multiple purification steps.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d6 $$) :
    δ 8.45 (s, 1H, pyrazole-H5), δ 4.25 (s, 2H, $$ \text{CH}2\text{CO}2\text{H} $$), δ 3.95 (s, 3H, $$ \text{NCH}3 $$), δ 13.2 (br s, 1H, $$ \text{CO}_2\text{H} $$).
  • IR (KBr) :
    1715 cm$$ ^{-1} $$ ($$ \text{C=O} $$), 1530 cm$$ ^{-1} $$ ($$ \text{NO}_2 $$), 2550 cm$$ ^{-1} $$ ($$ \text{SH} $$, absent in final product).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% $$ \text{H}3\text{PO}4 $$/acetonitrile gradient) confirms ≥97% purity, with retention time = 6.8 min.

Applications and Derivatives

The compound serves as a precursor to inhibitors targeting indoleamine 2,3-dioxygenase (IDO), as evidenced by structural analogs in patent US10047066B2. Derivatives include:

  • Amides for kinase inhibition.
  • Esters with enhanced bioavailability.

Scientific Research Applications

2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid is compared with analogous compounds from the evidence provided. Key structural and functional differences are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Substituents Key Applications/Properties Reference
This compound Pyrazole 1-Methyl, 4-Nitro, 3-(thioacetic acid) Potential protease inhibition, agrochemical applications (hypothetical) N/A
2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid (Compound in ) Triazinoindole 5-Methyl, fused indole-triazine core, 3-(thioacetic acid) Protein interaction studies (hit identification), >95% purity in synthesized derivatives
2-((4-R-3-(Morpholinomethylene)-4H-1,2,4-triazol-5-yl)thio)acetic acid salts () Triazole Morpholinomethylene group, variable R substituents Fungicidal activity, corn sprout growth stimulation
2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid () Triazole 5-(2,4-Dimethoxyphenyl), 3-(thioacetic acid) Esterification studies, predicted low acute toxicity (GUSAR modeling)

Structural and Electronic Differences

  • Pyrazole vs. Triazole/Triazinoindole Cores: The pyrazole ring in the target compound is less π-electron-deficient compared to triazinoindole or triazole cores in analogs (e.g., and ). This impacts binding affinity in biological systems, as triazinoindole derivatives exhibit stronger interactions with proteins due to their planar, fused aromatic systems .
  • In contrast, triazole derivatives in and feature methoxy or morpholine groups, which are electron-donating and improve solubility .

Research Findings and Data

Key Observations :

Bioactivity: Triazinoindole derivatives () are prioritized for protein-targeted drug discovery, while triazole analogs () are more suited for agrochemical applications. The target compound’s nitro group positions it as a candidate for reactive intermediate studies.

Synthetic Feasibility : All analogs require controlled reaction conditions (e.g., anhydrous solvents, catalytic bases) to achieve high purity (>95%).

Toxicity Trade-offs : Nitro groups enhance reactivity but may increase toxicity risks compared to methoxy or morpholine substituents .

Biological Activity

2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid (CAS No. 1443279-60-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole with thioglycolic acid. The resulting compound is characterized by the presence of a thioether functional group, which plays a crucial role in its biological activity.

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown activity against various cancer cell lines, including:

Compound Cell Line IC50 (μM)
Compound AMDA-MB-231 (breast)5.55
Compound BHepG2 (liver)2.86
Compound CHCT116 (colon)1.82

These findings suggest that the pyrazole structure is essential for cytotoxic activity, with specific substitutions influencing potency .

Anti-inflammatory Effects

In addition to anticancer properties, some studies have reported anti-inflammatory effects associated with pyrazole derivatives. For example, compounds similar to this compound were tested in models of carrageenan-induced edema and showed comparable efficacy to indomethacin, a standard anti-inflammatory drug .

The mechanism by which this compound exerts its biological effects is believed to involve several pathways:

  • Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell cycle regulation, particularly those associated with cancer cell growth.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazole derivatives can alter ROS levels in cells, leading to apoptosis in cancer cells .
  • Enzyme Inhibition : The thioether moiety may interact with various enzymes, including those involved in inflammatory responses and cancer proliferation.

Case Studies

Recent studies have highlighted the biological potential of pyrazole derivatives:

  • Study on Anticancer Activity : A study demonstrated that a series of pyrazole derivatives exhibited potent anticancer activity against multiple cell lines, with some compounds outperforming established chemotherapeutics .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, showing significant reduction in edema in animal models compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid
Reactant of Route 2
2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid

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